molecular formula C28H23F3N2O4 B560524 (2S)-2-amino-3-(4-benzoylphenyl)-N-naphthalen-2-ylpropanamide;2,2,2-trifluoroacetic acid

(2S)-2-amino-3-(4-benzoylphenyl)-N-naphthalen-2-ylpropanamide;2,2,2-trifluoroacetic acid

Cat. No.: B560524
M. Wt: 508.5 g/mol
InChI Key: RZSJIMSBUVBTQE-JIDHJSLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PL553 is a specific and high-affinity fluorigenic substrate of Leukotriene A4 hydrolase. This compound is notable for its maximum absorption at 210 nanometers and maximum emission at 410 nanometers . It is primarily used in scientific research due to its specificity and high affinity for Leukotriene A4 hydrolase.

Mechanism of Action

The mechanism of action of this compound is not clear without more specific information. It could potentially interact with biological systems in various ways depending on its structure and properties .

Preparation Methods

The synthetic routes and reaction conditions for PL553 are not extensively detailed in the available literature. it is known that the compound is prepared and stored under specific conditions to maintain its stability and efficacy. For instance, it is stored away from direct sunlight, with the powder form kept at -20°C for up to three years and in solvent form at -80°C for up to one year .

Chemical Reactions Analysis

PL553 undergoes specific reactions due to its role as a fluorigenic substrate. It is resistant to cleavage by other aminopeptidases but can be cleaved by fatty acid amide hydrolase . The compound is used to evaluate the potencies of known inhibitors toward Leukotriene A4 hydrolase . The major products formed from these reactions are typically analyzed using various biochemical assays.

Properties

IUPAC Name

(2S)-2-amino-3-(4-benzoylphenyl)-N-naphthalen-2-ylpropanamide;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N2O2.C2HF3O2/c27-24(26(30)28-23-15-14-19-6-4-5-9-22(19)17-23)16-18-10-12-21(13-11-18)25(29)20-7-2-1-3-8-20;3-2(4,5)1(6)7/h1-15,17,24H,16,27H2,(H,28,30);(H,6,7)/t24-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZSJIMSBUVBTQE-JIDHJSLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CC(C(=O)NC3=CC4=CC=CC=C4C=C3)N.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C[C@@H](C(=O)NC3=CC4=CC=CC=C4C=C3)N.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23F3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S)-2-amino-3-(4-benzoylphenyl)-N-naphthalen-2-ylpropanamide;2,2,2-trifluoroacetic acid
Reactant of Route 2
(2S)-2-amino-3-(4-benzoylphenyl)-N-naphthalen-2-ylpropanamide;2,2,2-trifluoroacetic acid
Reactant of Route 3
(2S)-2-amino-3-(4-benzoylphenyl)-N-naphthalen-2-ylpropanamide;2,2,2-trifluoroacetic acid
Reactant of Route 4
(2S)-2-amino-3-(4-benzoylphenyl)-N-naphthalen-2-ylpropanamide;2,2,2-trifluoroacetic acid
Reactant of Route 5
(2S)-2-amino-3-(4-benzoylphenyl)-N-naphthalen-2-ylpropanamide;2,2,2-trifluoroacetic acid
Reactant of Route 6
(2S)-2-amino-3-(4-benzoylphenyl)-N-naphthalen-2-ylpropanamide;2,2,2-trifluoroacetic acid

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